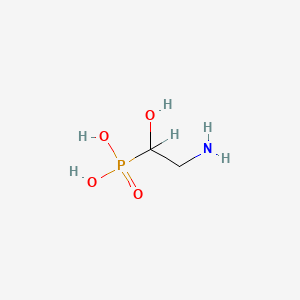![molecular formula C8H16ClN B3033798 Bicyclo[2.2.2]octan-1-amine hydrochloride CAS No. 1193-43-7](/img/structure/B3033798.png)
Bicyclo[2.2.2]octan-1-amine hydrochloride
Vue d'ensemble
Description
Bicyclo[2.2.2]octan-1-amine hydrochloride, commonly referred to as BHCl, is an organic compound belonging to the class of bicyclic amines. BHCl is a crystalline solid with a melting point of approximately 150°C. It is relatively insoluble in water, but is soluble in common organic solvents such as acetone, ethanol, and methanol. BHCl has been used in a wide range of scientific research applications due to its interesting structural and chemical properties.
Applications De Recherche Scientifique
1. Chemical Reaction Mechanisms and Intermediates
Bicyclo[2.2.2]octan-1-amine hydrochloride is involved in various chemical reactions and mechanisms. For instance, studies have demonstrated its role in deamination processes, suggesting its utility in understanding the behavior of classical carbonium ions and non-classical carbonium ions as reaction intermediates (Maskill & Wilson, 1984). Additionally, the compound's derivatives have been studied for their reactivity in Michael reactions, highlighting its significance in synthesizing diverse bicyclic structures (White & Reusch, 1978).
2. Synthesis of Bioactive Compounds
This compound derivatives play a crucial role in the synthesis of optically active and bioactive compounds. Research indicates its utility in forming hydroxybicyclo[2.2.2]octan-2-one derivatives, which are important in developing natural products and bioactive molecules (Tzvetkov et al., 2006).
3. Antiprotozoal and Antiplasmodial Activities
Compounds derived from this compound have been explored for their potential antiprotozoal and antiplasmodial properties. Some studies have found that specific derivatives exhibit significant activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, contributing to the development of treatments for diseases like malaria and sleeping sickness (Seebacher et al., 2005).
4. Modulation of Electrochemical Properties
This compound-related amines have been used to modulate the electrochemical properties of certain materials, such as anionic membranes. This research area opens up potential applications in various technological and industrial fields, including energy storage and conversion (Filpi et al., 2013).
5. Development of Nicotinic Receptor Agonists
Derivatives of this compound have been instrumental in the development of α7 nicotinic acetylcholine receptor agonists, which have implications in cognitive enhancement and potential therapeutic applications for neurodegenerative diseases (Hill et al., 2017).
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Orientations Futures
Bicyclobutanes, which are structurally similar to Bicyclo[2.2.2]octan-1-amine hydrochloride, are among the most highly strained isolable organic compounds and their associated low activation barriers to reactivity make them intriguing building-blocks in organic chemistry . In recent years, numerous creative synthetic strategies exploiting their heightened reactivity have been presented and these discoveries have often gone hand-in-hand with the development of more practical routes for their synthesis . Their proclivity as strain-release reagents through their weak central C–C bond has been harnessed in a variety of addition, rearrangement and insertion reactions, providing rapid access to a rich tapestry of complex molecular scaffolds . This suggests that this compound and related compounds could have potential applications in the synthesis of complex molecular structures.
Propriétés
IUPAC Name |
bicyclo[2.2.2]octan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-8-4-1-7(2-5-8)3-6-8;/h7H,1-6,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLMHOAIQRMILW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1193-43-7 | |
| Record name | bicyclo[2.2.2]octan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-cyano-N'-[(1E)-2-phenylethylidene]acetohydrazide](/img/structure/B3033720.png)










